molecular formula C26H28ClN3O3 B12151537 N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide

N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B12151537
M. Wt: 466.0 g/mol
InChI Key: MXXPOBMGINPDNZ-QJOMJCCJSA-N
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Description

This compound is a structurally complex benzamide derivative featuring a Z-configured propen-2-yl backbone. Key structural elements include:

  • 3-(Dimethylamino)propylamino side chain: A tertiary amine-containing substituent, enhancing solubility via protonation and enabling hydrogen bonding.
  • 4-Methylbenzamide moiety: A methyl-substituted benzamide group, providing moderate lipophilicity and steric bulk.

The Z stereochemistry ensures a specific spatial arrangement of substituents, critical for molecular recognition in biological systems.

Properties

Molecular Formula

C26H28ClN3O3

Molecular Weight

466.0 g/mol

IUPAC Name

N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-[3-(dimethylamino)propylamino]-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C26H28ClN3O3/c1-18-5-7-20(8-6-18)25(31)29-23(26(32)28-15-4-16-30(2)3)17-22-13-14-24(33-22)19-9-11-21(27)12-10-19/h5-14,17H,4,15-16H2,1-3H3,(H,28,32)(H,29,31)/b23-17-

InChI Key

MXXPOBMGINPDNZ-QJOMJCCJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C(=O)NCCCN(C)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)NCCCN(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs from the literature:

Property Target Compound
Core Structure Z-configured propen-2-yl backbone with 4-methylbenzamide Z-configured propen-2-yl backbone with 4-methylbenzamide Z-configured propen-2-yl backbone with 4-methoxybenzamide Z-configured propen-2-yl backbone with unsubstituted benzamide
Furan Substituent 5-(4-Chlorophenyl) 5-(3-Chlorophenyl) 5-(3-Chlorophenyl) 5-(4-Methylphenyl)
Amino Side Chain 3-(Dimethylamino)propylamino Cyclohexylamino 3-Methoxypropylamino 4-Fluorobenzylamino
Molecular Formula Likely ~C₂₆H₂₇ClN₃O₃ (estimated) C₂₇H₂₇ClN₂O₃ C₂₅H₂₅ClN₂O₅ C₂₈H₂₃FN₂O₃
Molecular Weight ~480 g/mol (estimated) 462.97 g/mol 468.9 g/mol ~466.5 g/mol (estimated)
Key Physicochemical Traits Moderate lipophilicity (dimethylamino enhances solubility) High lipophilicity (cyclohexyl group) Higher polarity (methoxy groups; XLogP3 = 4.2) Increased electronegativity (fluorine substituent)
Hydrogen Bond Capacity Donors: 2; Acceptors: 5 (estimated) Donors: 2; Acceptors: 5 Donors: 2; Acceptors: 5 Donors: 2; Acceptors: 4

Substituent Effects on Bioactivity and Solubility

  • Chlorophenyl Position : The target’s 4-chlorophenyl group (vs. 3-chlorophenyl in ) may enhance π-π stacking with aromatic residues in target proteins due to symmetrical electron withdrawal .
  • Amino Side Chains: The 3-(dimethylamino)propylamino group (target) offers higher basicity (pKa ~8–9) than the cyclohexylamino () or 3-methoxypropylamino (), favoring protonation at physiological pH and improved aqueous solubility .
  • Benzamide Substituents :
    • The 4-methyl group (target) increases lipophilicity (logP ~3.5 estimated) compared to 4-methoxy (logP ~4.2 in ) but reduces hydrogen-bonding capacity relative to methoxy .

Stereochemical and Conformational Considerations

All compared compounds share the Z configuration, ensuring consistent spatial orientation of the furan and benzamide groups. Computational tools like Multiwfn (wavefunction analysis) and AutoDock4 (docking simulations) could predict differences in electron localization (e.g., para-chloro vs. meta-chloro) and binding poses . For instance, the target’s dimethylamino side chain may adopt extended conformations, reducing steric clash compared to bulkier cyclohexyl groups .

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